molecular formula C15H9Cl2NOS2 B12039173 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethanone

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethanone

Cat. No.: B12039173
M. Wt: 354.3 g/mol
InChI Key: XJEXCJHVWAGXSB-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethanone is an organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring attached to a sulfanyl group, which is further connected to a dichlorophenyl ethanone moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethanone typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base such as sodium hydroxide.

    Attachment of Sulfanyl Group: The benzothiazole ring is then reacted with a suitable thiolating agent, such as thiourea, to introduce the sulfanyl group.

    Formation of Dichlorophenyl Ethanone Moiety: The final step involves the reaction of the sulfanyl-substituted benzothiazole with 3,4-dichlorobenzoyl chloride in the presence of a base such as pyridine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethanone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dichlorophenyl)ethanone

Uniqueness

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethanone is unique due to the presence of the 3,4-dichlorophenyl moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H9Cl2NOS2

Molecular Weight

354.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethanone

InChI

InChI=1S/C15H9Cl2NOS2/c16-10-6-5-9(7-11(10)17)13(19)8-20-15-18-12-3-1-2-4-14(12)21-15/h1-7H,8H2

InChI Key

XJEXCJHVWAGXSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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